molecular formula C24H24N4O2 B11465388 3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11465388
M. Wt: 400.5 g/mol
InChI Key: FGJQGJXKMUSBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The ethoxy and ethylphenyl groups are introduced through substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the benzotriazole derivative and the benzamide moiety. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and ethylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or receptor function. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 3-ethoxy-N-(2-ethylphenyl)-4-methoxybenzamide
  • 4-ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, which differentiate it from other similar compounds.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

3-ethoxy-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H24N4O2/c1-4-17-9-11-19(12-10-17)28-26-22-13-16(3)21(15-23(22)27-28)25-24(29)18-7-6-8-20(14-18)30-5-2/h6-15H,4-5H2,1-3H3,(H,25,29)

InChI Key

FGJQGJXKMUSBFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.